molecular formula C7H3BrClFN2 B3294729 4-Bromo-3-chloro-6-fluoro-1H-indazole CAS No. 887567-84-2

4-Bromo-3-chloro-6-fluoro-1H-indazole

Cat. No.: B3294729
CAS No.: 887567-84-2
M. Wt: 249.47 g/mol
InChI Key: FRAALCRLLBZXKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-3-chloro-6-fluoro-1H-indazole is a heterocyclic compound belonging to the indazole family Indazoles are known for their diverse biological activities and are often used as core structures in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-chloro-6-fluoro-1H-indazole typically involves the diazotization of 4-chloro-2-fluoroaniline followed by a Sandmeyer reaction to introduce the bromine atom. The reaction conditions often include the use of sodium nitrite and hydrochloric acid for diazotization, followed by the addition of copper(I) bromide to facilitate the Sandmeyer reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing byproducts.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-chloro-6-fluoro-1H-indazole can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: The indazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

4-Bromo-3-chloro-6-fluoro-1H-indazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-3-chloro-6-fluoro-1H-indazole involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of halogen atoms enhances its binding affinity and selectivity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to either activate or inhibit signaling pathways .

Comparison with Similar Compounds

  • 4-Bromo-6-chloro-1H-indazole
  • 3-Bromo-6-chloro-4-fluoro-1H-indazole
  • 6-Bromo-1-cyclopentyl-1H-indazole

Comparison: 4-Bromo-3-chloro-6-fluoro-1H-indazole is unique due to the specific arrangement of halogen atoms, which influences its reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities, making it a valuable compound for targeted research and applications .

Properties

IUPAC Name

4-bromo-3-chloro-6-fluoro-2H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClFN2/c8-4-1-3(10)2-5-6(4)7(9)12-11-5/h1-2H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRAALCRLLBZXKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C(NN=C21)Cl)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-3-chloro-6-fluoro-1H-indazole
Reactant of Route 2
4-Bromo-3-chloro-6-fluoro-1H-indazole
Reactant of Route 3
4-Bromo-3-chloro-6-fluoro-1H-indazole
Reactant of Route 4
4-Bromo-3-chloro-6-fluoro-1H-indazole
Reactant of Route 5
4-Bromo-3-chloro-6-fluoro-1H-indazole
Reactant of Route 6
4-Bromo-3-chloro-6-fluoro-1H-indazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.